molecular formula C15H13N3O2 B13851332 6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one

6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one

Cat. No.: B13851332
M. Wt: 267.28 g/mol
InChI Key: KAWCZJRZTYFOCO-UHFFFAOYSA-N
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Description

6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of an aminophenoxy group at the 6-position and a methyl group at the 3-position further defines its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-aminophenol, which is then reacted with 3-methylquinazolin-4(3H)-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume and cost efficiency. Industrial production often employs automated systems to control reaction parameters, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes, leading to changes in cellular processes. Detailed studies using techniques such as molecular docking and in vitro assays are often conducted to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(4-aminophenoxy)-2,6-dimethylaniline: This compound shares the aminophenoxy group but differs in the position and number of methyl groups.

    4-(4-aminophenoxy)-3,5-bis(trifluoromethyl)aniline: Similar in structure but contains trifluoromethyl groups, which impart different chemical properties.

Uniqueness

6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. This unique structure contributes to its distinct chemical reactivity and potential applications. The presence of both the aminophenoxy and methyl groups allows for a diverse range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

6-(4-aminophenoxy)-3-methylquinazolin-4-one

InChI

InChI=1S/C15H13N3O2/c1-18-9-17-14-7-6-12(8-13(14)15(18)19)20-11-4-2-10(16)3-5-11/h2-9H,16H2,1H3

InChI Key

KAWCZJRZTYFOCO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)N

Origin of Product

United States

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